molecular formula C12H17N5O B1493704 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-95-0

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1493704
CAS No.: 1428139-95-0
M. Wt: 247.3 g/mol
InChI Key: MAVVREVUMQJREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific derivative features a pyrrolidin-1-yl substituent at the 2-position and alkyl groups at the 6- and 7-positions, which are key modifications that influence its physicochemical properties and potential interaction with biological targets. The TP core is a subject of significant research interest, particularly in oncology. TP-based compounds have been investigated as a unique class of anticancer agents that function through a distinct mechanism of tubulin inhibition. Unlike classical tubulin polymerizers like paclitaxel, some TPs promote tubulin polymerization in vitro without competing for the taxane binding site; instead, they inhibit the binding of vinca alkaloids . This unique mechanism is valuable for overcoming multidrug resistance mediated by transporter proteins, making TP analogs promising candidates for developing new chemotherapeutic agents . Beyond oncology, the triazolopyrimidine nucleus is recognized for a broad spectrum of other pharmacological properties, including antimicrobial, antifungal, antiviral, and anti-inflammatory activities . The presence of the pyrrolidine ring in this compound may contribute to its pharmacodynamic and pharmacokinetic profile. This product is intended for research purposes, such as in vitro screening, mechanism of action studies, and as a building block for the synthesis of novel bioactive molecules. It is supplied For Research Use Only. Not for human use.

Properties

IUPAC Name

6-ethyl-7-methyl-2-pyrrolidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVVREVUMQJREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N3CCCC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of Substitutedtriazole Intermediate

  • Starting materials: γ-butyrolactone and aminoguanidine carbonate.
  • Reaction conditions: The reaction is performed in the presence of pyridine.
  • Outcome: Formation of a substitutedtriazole intermediate with approximately 40% yield.

This step builds the triazole ring essential for the fused heterocyclic system.

Step 2: Condensation with Ethyl Acetoacetate

  • The triazole intermediate is condensed with ethyl acetoacetate in acetic acid under reflux.
  • This reaction yields a mixture of compounds, including the acetylated product.
  • Treatment with methanolic ammonia converts the mixture to a specific intermediate in about 88% yield.

This step introduces the pyrimidine ring precursor with methyl and ethyl substitutions.

Step 3: Chlorination to Form Chloro-Substituted Intermediate

  • The intermediate is treated with phosphorus oxychloride (POCl₃) at reflux for 3 hours.
  • The reaction affords a 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine intermediate with yields up to 94%.
  • The chloro group at the 7-position is a key leaving group for subsequent substitution.

Step 4: Nucleophilic Substitution with Pyrrolidine

  • The chloro intermediate undergoes nucleophilic substitution with pyrrolidine.
  • This reaction is typically carried out in isopropanol at 50°C for 3 hours.
  • The product, 6-ethyl-7-methyl-2-pyrrolidin-1-yltriazolo[1,5-a]pyrimidin-5(4H)-one, is isolated as a yellow solid with yields ranging from 87% to 93%.

This step introduces the pyrrolidinyl substituent at the 2-position, completing the target molecule.

Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Product Description Yield (%)
1 Cyclization to triazole γ-butyrolactone, aminoguanidine carbonate, pyridine Substitutedtriazole intermediate ~40
2 Condensation Ethyl acetoacetate, acetic acid, reflux Pyrimidine ring precursor 88
3 Chlorination Phosphorus oxychloride, reflux, 3 h 7-chloro-2-(3-chloropropyl)-5-methyl triazolopyrimidine 94
4 Nucleophilic substitution Pyrrolidine, isopropanol, 50°C, 3 h 6-ethyl-7-methyl-2-pyrrolidin-1-yltriazolo[1,5-a]pyrimidin-5(4H)-one 87-93

Analytical Characterization and Purity

  • The intermediates and final product are characterized by standard spectroscopic methods including IR, $$ ^1H $$-NMR, mass spectrometry (MS), and elemental analysis.
  • Purity of the chloro intermediate is reported at 96% by liquid chromatography.
  • The final compound typically exhibits melting points consistent with literature values (e.g., 162-170°C range depending on substituents).

Research Findings and Optimization Notes

  • The synthetic route was optimized to maximize yield and purity, particularly focusing on the chlorination step and nucleophilic substitution.
  • The use of phosphorus oxychloride is critical for efficient chlorination at the 7-position.
  • Pyrrolidine substitution proceeds smoothly under mild conditions, avoiding harsh reagents that could degrade the heterocyclic core.
  • The overall synthesis demonstrates good scalability and reproducibility, suitable for further pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinones are a versatile class of heterocyclic compounds with applications in medicinal chemistry. Below is a detailed comparison of 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Biological Activity Key References
This compound 6-Ethyl, 7-Methyl, 2-Pyrrolidinyl C₁₃H₁₈N₅O N/A (Structural analog data suggest potential anticonvulsant activity)
6-Ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 6-Ethyl, 7-Methyl, 2-Morpholinyl C₁₂H₁₇N₅O₂ N/A (Enhanced solubility due to morpholine)
2-Phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 2-Phenoxy, fused pyrido ring C₁₅H₁₁N₅O₂ α-Glucosidase inhibition (IC₅₀ = 18.2 μM)
7-(Substituted-phenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 7-Aryl substituents Variable Anticonvulsant (ED₅₀ = 19.7 mg/kg in MES test)
5-Methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one 5-Methyl, 6-Nitro C₆H₅N₅O₃ N/A (Reactive intermediate in synthesis)

Key Observations :

Substituent Effects on Bioactivity: The pyrrolidinyl and morpholinyl groups at position 2 (as in the target compound and its morpholine analog) are hypothesized to improve pharmacokinetic properties compared to non-cyclic substituents, such as phenyl or nitro groups . Phenoxy and pyrido fused-ring derivatives (e.g., compound in ) exhibit potent enzyme inhibition, likely due to enhanced π-π stacking interactions with biological targets .

Anticonvulsant Activity :

  • The compound 7-(substituted-phenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one (ED₅₀ = 19.7 mg/kg) demonstrates that aryl substituents at position 7 correlate with efficacy in seizure models . The target compound’s ethyl and methyl groups at positions 6 and 7 may offer steric advantages but require empirical validation.

Synthetic Accessibility :

  • The target compound is synthesized via methods similar to those for morpholinyl analogs (e.g., multi-component reactions or alkylation of triazole intermediates) . In contrast, fused-ring derivatives often require more complex cyclization steps .

Nitro or chloro substituents (e.g., compound in ) increase electrophilicity, which may enhance reactivity but reduce metabolic stability .

Biological Activity

The compound 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16N6O\text{C}_{12}\text{H}_{16}\text{N}_6\text{O}

This compound features a pyrrolidine ring and a triazolopyrimidine moiety, which are crucial for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of triazolopyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A17.83MDA-MB-231
Compound B19.73MCF-7
6-Ethyl-7-Methyl-Pyrrolidinyl TriazolopyrimidineTBDTBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism underlying the antitumor activity of these compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit PARP1 , a critical enzyme in DNA repair pathways. This inhibition leads to enhanced apoptosis in cancer cells.

Case Study 1: Inhibition of PARP1 Activity

In a study assessing the effects of related compounds on PARP1 activity:

  • Compound 5e exhibited an IC50 value of 18 µM , comparable to established PARP inhibitors like Olaparib (IC50 = 57.3 µM).
  • The study demonstrated that these compounds enhance the cleavage of PARP1 and increase caspase activity, indicating a robust apoptotic response in treated cells .

Case Study 2: Antibacterial Activity

In addition to antitumor effects, some triazolopyrimidine derivatives have shown antibacterial properties. For example:

  • Certain derivatives were effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL .

This broad spectrum of biological activity positions triazolopyrimidines as promising candidates for drug development.

Q & A

Basic: What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives like 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one?

Methodological Answer:
A common approach involves cyclocondensation of aminotriazoles with β-ketoesters or aldehydes. For example, Shah and Rojivadiya () fused aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF) for 10–12 minutes, followed by methanol addition and crystallization. This yielded triazolo[1,5-a]pyrimidines with high purity (melting points: 205–207°C). Key steps include:

  • Stoichiometric control of reactants (1:1:1 molar ratio).
  • Solvent optimization (DMF for fusion; methanol for precipitation).
  • Crystallization in ethanol to isolate solids.
    Characterization via IR (C=N, N-H stretches), 1^1H/13^{13}C NMR, and mass spectrometry (e.g., m/z 533 for molecular ion) confirms structural integrity .

Advanced: How can researchers optimize reaction conditions to improve yield and purity in triazolo[1,5-a]pyrimidine synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Khaligh et al. () used TMDP (trimethylenedipiperidine) in water-ethanol (1:1 v/v) to catalyze cyclocondensation, achieving 62–68% yields.
  • Solvent effects : Polar aprotic solvents (DMF) enhance reaction rates, while protic solvents (methanol) aid precipitation .
  • Temperature control : Fusion at 100–120°C ensures cyclization, while cooling prevents side reactions.
  • Additives : Ethyl 3-oxohexanoate acts as both reactant and directing group, stabilizing intermediates .
    Advanced monitoring via TLC () ensures reaction progression, while microanalysis validates purity (e.g., C/H/N content matching theoretical values) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR spectroscopy : 1^1H NMR identifies substituents (e.g., ethyl/methyl groups at δ 1.2–2.5 ppm; pyrrolidine protons at δ 3.0–3.5 ppm). 13^{13}C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
  • IR spectroscopy : Peaks at 1600–1650 cm1^{-1} (C=N) and 3200–3400 cm1^{-1} (N-H) validate triazole and pyrimidine rings .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) and fragmentation patterns confirm molecular weight and substituent connectivity .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts or MS fragments)?

Methodological Answer:

  • Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., N-H) from aromatic signals .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign overlapping signals. For example, coupling between pyrrolidine protons and adjacent carbons clarifies regiochemistry .
  • High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., m/z 533.2100 vs. 533.2095) to confirm molecular formula .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., used X-ray to confirm triazolo-pyrimidine core geometry) .

Basic: What are the key steps for evaluating biological activity of triazolo[1,5-a]pyrimidines?

Methodological Answer:

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorogenic substrates or ADP-Glo™ assays.
  • Cytotoxicity testing : Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Molecular docking : Predict binding modes to targets (e.g., ATP-binding pockets) using AutoDock Vina or Schrödinger Suite .

Advanced: How to design structure-activity relationship (SAR) studies for triazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified ethyl/methyl groups () or pyrrolidine replacements (e.g., piperidine, morpholine) to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical moieties (e.g., triazole ring for H-bonding; ethyl group for lipophilicity) using QSAR models .
  • Data normalization : Compare IC50_{50} values across derivatives while controlling for assay variability (e.g., plate-to-plate normalization in high-throughput screens) .

Basic: How to analyze crystallographic data for triazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K.
  • Structure refinement : Use SHELX or OLEX2 to resolve hydrogen bonding (e.g., N-H···O interactions in ) and π-π stacking .
  • CIF validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) to ensure model accuracy .

Advanced: How to address contradictory biological activity reports across similar compounds?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., cell line origin, serum concentration) from studies like vs. 8.
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KinomeScan) to identify unintended targets .
  • Dose-response curves : Re-evaluate activity at multiple concentrations (e.g., 1 nM–100 µM) to confirm potency thresholds .

Basic: What computational tools predict physicochemical properties of this compound?

Methodological Answer:

  • LogP calculation : Use ACD/Labs Percepta () to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa prediction : Tools like MarvinSuite identify ionizable groups (e.g., pyrimidine N-atoms) affecting solubility .
  • Molecular dynamics (MD) : Simulate solvation behavior in water/DMSO using GROMACS .

Advanced: How to design degradation studies for stability assessment under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and UV light.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolyzed pyrrolidine) using C18 columns and gradient elution .
  • Kinetic modeling : Calculate half-life (t1/2_{1/2}) in plasma or simulated gastric fluid to guide formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
Reactant of Route 2
Reactant of Route 2
6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.